molecular formula C8H15NO2 B155990 Ethyl 1-aminocyclopentanecarboxylate CAS No. 1664-35-3

Ethyl 1-aminocyclopentanecarboxylate

Cat. No. B155990
CAS RN: 1664-35-3
M. Wt: 157.21 g/mol
InChI Key: NLLGKNYQDQBMFW-UHFFFAOYSA-N
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Patent
US06093731

Procedure details

Cycloleucine ethyl ester ##STR155## A solution of cycloleucine (8.94 g, 69.2 mmol) in EtOH (100 mL) was saturated with HCl gas, and the mixture was stirred at 23° C. for 2 d. The solvents were evaporated in vacuo, the residue was dissolved in water (200 mL) and the solution basified with solid NaHCO3. The aqueous solution was extracted with EtOAc (3×100 mL) and the combined extracts were washed with brine, dried (MgSO4) and evaporated in vacuo. The residue was dissolved in hexane-Et2O (1:1) and a solution of HCl in Et2O-dioxane (0.5 M, 1:1) was added which gave a precipitate. This off-white solid was collected by filtration and dried to give cycloleucine ethyl ester hydrochloride (6.57 g, 33.9 mmol).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.94 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:11])[C:5]1([CH2:10][CH2:9][CH2:8][CH2:7]1)[NH2:6])[CH3:2].NC1(C(O)=O)CCCC1.[ClH:21]>CCO>[ClH:21].[CH2:1]([O:3][C:4](=[O:11])[C:5]1([CH2:10][CH2:9][CH2:8][CH2:7]1)[NH2:6])[CH3:2] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C1(N)CCCC1)=O
Step Two
Name
Quantity
8.94 g
Type
reactant
Smiles
NC1(CCCC1)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 23° C. for 2 d
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water (200 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with EtOAc (3×100 mL)
WASH
Type
WASH
Details
the combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in hexane-Et2O (1:1)
ADDITION
Type
ADDITION
Details
a solution of HCl in Et2O-dioxane (0.5 M, 1:1) was added which
CUSTOM
Type
CUSTOM
Details
gave a precipitate
FILTRATION
Type
FILTRATION
Details
This off-white solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
Cl.C(C)OC(C1(N)CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 33.9 mmol
AMOUNT: MASS 6.57 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.